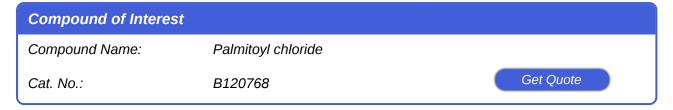


Spectral Analysis of Palmitoyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **palmitoyl chloride** (hexadecanoyl chloride), a key intermediate in the synthesis of various lipids, surfactants, and pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **palmitoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. The chemical shifts are influenced by the electron-withdrawing acyl chloride group. While high-resolution spectra are not always publicly available, the expected chemical shifts can be reliably predicted based on analogous structures[1].

Table 1: ¹H NMR Spectral Data of **Palmitoyl Chloride**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.85	Triplet	2H	α-CH ₂
~1.70	Quintet	2H	β-CH ₂
~1.25	Broad Singlet	~24H	-(CH2)12-
~0.88	Triplet	3H	Terminal CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data of **Palmitoyl Chloride**

Chemical Shift (δ) ppm	Assignment
~174	C=O (Carbonyl)
~47	α-CH ₂
~32	β-CH ₂
~29	-(CH ₂) ₁₂ -
~25	Penultimate CH ₂
~14	Terminal CH₃

Solvent: CDCl₃[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **palmitoyl chloride** is dominated by the strong carbonyl stretch of the acyl chloride.

Table 3: Key IR Absorption Bands for Palmitoyl Chloride



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2926	Strong	C-H stretch (asymmetric) of CH ₂
~2855	Strong	C-H stretch (symmetric) of CH ₂
~1799	Very Strong	C=O stretch (acyl chloride)[3]
~1465	Medium	C-H bend (scissoring) of CH ₂
~722	Weak	C-H rock of long chain - (CH2)n-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **palmitoyl chloride** is approximately 274.87 g/mol [4] [5].

Table 4: Key Mass Spectrometry Data for Palmitoyl Chloride

m/z	Interpretation
274/276	Molecular ion peak [M] ⁺ (presence of ³⁵ Cl and ³⁷ Cl isotopes)[6]
239	[M - CI]+
98	McLafferty rearrangement fragment
55	Alkyl fragment
43	Alkyl fragment

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of palmitoyl chloride in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube[1].
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Processing: Process the acquired Free Induction Decay (FID) signal by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Neat Liquid)

Palmitoyl chloride is a liquid at room temperature and can be analyzed directly as a thin film[7][8].

- Sample Preparation: Place one drop of neat palmitoyl chloride onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[9].
- Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates[7].
- Data Acquisition: Place the "sandwich" plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrument-related absorptions.
- Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and stored in a desiccator[7][9].

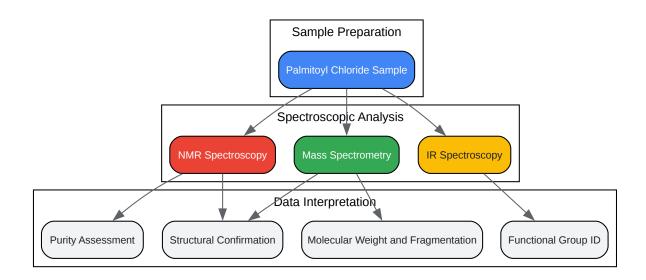
Mass Spectrometry Protocol (Electron Ionization)



- Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC) inlet[10].
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in a high vacuum. This process, known as Electron Ionization (EI), will knock off an electron to form a molecular ion (radical cation)[10][11].
- Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species[10].
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole or a magnetic sector) based on their mass-to-charge ratio (m/z)[10][11].
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum[11].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **palmitoyl chloride**.





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Workflow for the Spectral Analysis of **Palmitoyl Chloride**.

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